4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group is reacted with a methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are frequently employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It is used in studies involving cellular signaling pathways and molecular interactions.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of various biomolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperazine ring are crucial for binding to these targets, while the pyrimidine ring and the methylsulfanyl group modulate the compound’s activity and selectivity . The exact pathways and molecular interactions depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carboxylate .
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .
Uniqueness
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the methylsulfanyl group influences its reactivity and stability .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4S/c1-12-11-15(19-16(18-12)22-2)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMOQZTIWFXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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